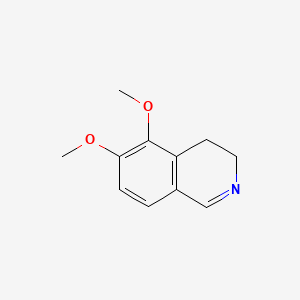

Isoquinoline, 3,4-dihydro-5,6-dimethoxy-

Descripción

Isoquinoline, 3,4-dihydro-5,6-dimethoxy- (CAS 75877-71-3), with the molecular formula C₁₁H₁₃NO₂·HCl and molecular weight 227.69 g/mol, is a partially saturated isoquinoline derivative . The compound features a 3,4-dihydro backbone (indicating saturation between positions 3 and 4) and methoxy substituents at positions 5 and 6 on the aromatic ring.

Propiedades

IUPAC Name |

5,6-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIZYEJDPMPNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 3,4-dihydro-5,6-dimethoxy- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the 3,4-dihydroisoquinoline core structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Isoquinoline, 3,4-dihydro-5,6-dimethoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and fully hydrogenated tetrahydroisoquinolines, which have significant biological and pharmacological properties .

Aplicaciones Científicas De Investigación

Isoquinoline derivatives are known for their wide range of biological activities, including:

- Antimicrobial properties : Several studies have demonstrated that isoquinoline derivatives exhibit potent activity against various pathogens, including bacteria and fungi. For instance, 6,7-dimethoxy-3,4-dihydroisoquinoline has shown efficacy against certain strains of bacteria through mechanisms involving inhibition of bacterial cell wall synthesis .

- Neuroprotective effects : Compounds based on the tetrahydroisoquinoline structure have been investigated for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. They act as inhibitors of catechol-O-methyltransferase (COMT), which is involved in dopamine metabolism .

- Anti-inflammatory activity : Isoquinoline derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Synthetic Methods

The synthesis of isoquinoline derivatives typically involves several methodologies:

- Bischler–Nepieralski reaction : This classic method is frequently employed to synthesize tetrahydroisoquinolines. It involves the cyclization of an N-acylated phenethylamine under acidic conditions to yield the desired isoquinoline structure .

- Pomeranz–Fritsch reaction : This method has been utilized to achieve diastereoselective synthesis of isoquinoline derivatives, allowing for the preparation of specific stereoisomers that exhibit enhanced biological activity .

Table 1: Biological Activities of Isoquinoline Derivatives

Case Study: Neuroprotective Properties

A study highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in models of Parkinson’s disease. The compounds were shown to inhibit COMT activity effectively, leading to increased levels of dopamine in neuronal tissues. This mechanism suggests potential therapeutic applications in managing Parkinson's symptoms .

Safety and Regulatory Information

While isoquinoline derivatives exhibit promising biological activities, safety profiles must be considered:

Mecanismo De Acción

The mechanism of action of Isoquinoline, 3,4-dihydro-5,6-dimethoxy- involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological functions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Analogues: Positional Isomerism

Key analogs differ in the positions of methoxy substituents or additional functional groups:

2.3 Pharmacological Activity

- Cardiovascular Effects: 6,7-Dimethoxy-1-methyl derivatives exhibit sympathomimetic activity, likely due to structural mimicry of endogenous catecholamines .

- Antimicrobial Potential: Methoxy-substituted isoquinolines from Litsea species demonstrate antibacterial and antifungal properties .

2.4 Physicochemical Properties

Actividad Biológica

Isoquinoline, 3,4-dihydro-5,6-dimethoxy- (CAS No. 103797-01-9) is a member of the isoquinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Isoquinoline derivatives are characterized by their bicyclic structure, which includes a benzene ring fused to a pyridine ring. The specific substitution at the 5 and 6 positions with methoxy groups enhances the compound's stability and biological activity.

The biological activity of isoquinoline derivatives often involves their interaction with various molecular targets. Isoquinoline, 3,4-dihydro-5,6-dimethoxy- has been shown to modulate several biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can act on neurotransmitter receptors, influencing neurochemical pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoquinoline derivatives. For instance, a study demonstrated that isoquinoline compounds exhibited significant cytotoxicity against glioblastoma cells. The IC50 values for various isoquinoline derivatives ranged from 20.51 to 48.36 µM, indicating their effectiveness in reducing cell viability in tumor models .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A5 | GBM U3017MG | 23.26 |

| C1 | GBM U3031MG | 30.97 |

| Isoquinoline | GBM Patient-derived | 20.51 - 28.02 |

The mechanism underlying this cytotoxicity was linked to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and enhanced cytochrome C activity in treated cells .

Antiviral Activity

Isoquinoline derivatives have also been investigated for their antiviral properties. A study on isoquinoline alkaloids showed promising results against Hepatitis B virus (HBV) and HIV, with certain compounds demonstrating IC50 values below 2 µM against HBV-infected cell lines .

Case Studies

- Glioblastoma Treatment : A clinical study evaluated the efficacy of various isoquinoline derivatives on patient-derived glioblastoma cells. The results indicated that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

- Antiviral Screening : Another investigation focused on the antiviral potential of isoquinoline derivatives against HBV and HIV. The study found that specific isoquinolines could inhibit viral replication effectively in vitro, suggesting their potential as therapeutic agents for viral infections .

Comparative Analysis with Similar Compounds

Isoquinoline, 3,4-dihydro-5,6-dimethoxy- can be compared with other related compounds such as:

- 6,7-Dimethoxy-3,4-dihydroisoquinoline : Similar antitumor properties but different receptor interaction profiles.

- 1,2,3,4-Tetrahydroisoquinoline : A parent compound with broader biological activities but less specificity for certain cancer types.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Isoquinoline | Antitumor | Specific methoxy substitutions |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Antitumor | Different receptor interactions |

| 1,2,3,4-Tetrahydroisoquinoline | Diverse activities | Broader spectrum but less targeted |

Q & A

Q. What are the recommended analytical techniques for characterizing the structure of 3,4-dihydro-5,6-dimethoxyisoquinoline derivatives?

Methodological Answer:

- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for monitoring reaction progress and structural elucidation. For example, -NMR can resolve methoxy protons (δ ~3.8–4.0 ppm) and dihydroisoquinoline backbone protons (δ ~2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) confirms molecular formulas, while infrared (IR) spectroscopy identifies functional groups like carbonyls or amines. Ensure purity via HPLC with pharmacopeial reference standards when available .

Q. How can researchers ensure reproducibility in synthesizing 3,4-dihydro-5,6-dimethoxyisoquinoline?

Methodological Answer:

- Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. For example, condensation of 3,4-dimethoxybenzene diazonium chloride with ethyl α-acetyl propionate under alkaline conditions yields intermediates with >90% purity .

- Document reagent traceability (e.g., CAS 1783808-87-6 for hydrochloride salts) and validate synthetic steps with orthogonal analytical methods .

Q. What safety protocols are critical when handling dihydroisoquinoline derivatives?

Methodological Answer:

- Wear P95/P1 respirators and chemical-resistant gloves to prevent inhalation or dermal exposure. Avoid drainage contamination due to potential environmental toxicity .

- Store compounds in airtight containers at RT, away from incompatible materials (e.g., strong oxidizers). Refer to SDS sheets for hazard-specific guidance (e.g., TCI America’s handling guidelines) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for dihydroisoquinoline analogs?

Methodological Answer:

- Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria in methoxy groups). Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference. Cross-validate with 2D-COSY or HSQC for proton-proton correlations .

Q. What strategies optimize the enantiomeric purity of chiral dihydroisoquinoline derivatives?

Methodological Answer:

Q. How do structural modifications (e.g., methyl or acetyl substitutions) impact biological activity?

Methodological Answer:

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 2-acetyl-1-methyl derivatives, CAS 5780-77-8) and testing against target receptors (e.g., antimicrobial assays) .

- Use molecular docking to predict binding affinities to enzymes like monoamine oxidases (MAOs), leveraging crystallographic data from analogs (e.g., PDB ID AH9) .

Q. What are the stability challenges for dihydroisoquinoline hydrochlorides under varying pH conditions?

Methodological Answer:

- Perform accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS . Acidic conditions may hydrolyze methoxy groups, while alkaline conditions risk ring-opening .

- Use buffer systems (e.g., phosphate buffer, pH 6–7) for in vitro assays to maintain compound integrity .

Data Contradiction & Validation

Q. How to address discrepancies between predicted (e.g., pKa) and experimental physicochemical properties?

Methodological Answer:

- Re-evaluate computational models (e.g., adjust solvation parameters in software like ACD/Labs). For example, the predicted pKa of -0.63 for 2-acetyl derivatives may deviate due to solvent effects .

- Validate experimentally via potentiometric titration or UV-Vis spectroscopy under controlled ionic strength .

Q. Why might biological activity vary across structurally similar dihydroisoquinolines?

Methodological Answer:

- Differences in membrane permeability (logP) or metabolic stability (e.g., cytochrome P450 interactions) can alter efficacy. Test analogs with varying methoxy positions (e.g., 5,6- vs. 6,7-dimethoxy) in cell-based assays .

- Use radioligand binding assays to quantify receptor affinity and rule out off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.